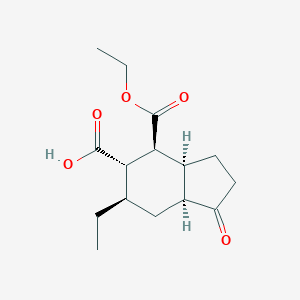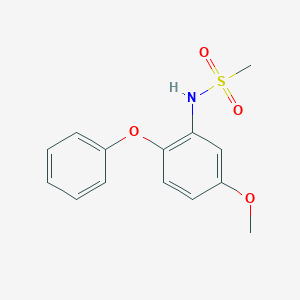
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Übersicht
Beschreibung
“N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C14H15NO4S . It has a molecular weight of 293.34 g/mol . The compound is white to yellow to brown in color and comes in the form of powder or crystals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methanesulfonamide group attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage . The second phenyl ring has a methoxy group attached to it .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 293.34 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.07217913 g/mol . The topological polar surface area is 73 Ų . The compound has a heavy atom count of 20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide and its derivatives are synthesized using various methods. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide via Sonogashira cross-coupling is a notable example, highlighting the compound's relevance in synthetic chemistry (Durgadas, Mukkanti, & Pal, 2012).
Analytical Methods
- The compound and its derivatives have been subject to various analytical studies. For instance, differential pulse polarography and voltammetric studies have been conducted on Nimesulide, a derivative of this compound, showcasing its electrochemical properties (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Structural Analysis
- X-ray powder diffraction and DFT optimized molecular geometries have been utilized to study the structure of this compound derivatives. Such analyses contribute to our understanding of molecular interactions and properties (Dey et al., 2015).
Quantum-Chemical Calculations
- Theoretical calculations have been applied to derivatives of this compound to predict their optimized state and free energy, offering insights into the molecular orbitals involved in spectrum formation (Xue, Shahab, Zhenyu, & Padabed, 2022).
Synthesis of Derivatives
- Research has been conducted on the synthesis of various derivatives, such as N-[4-(2,5-dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide, which have been analyzed through Hirshfeld surfaces and fingerprint plots. This research contributes to the development of new compounds with potential pharmaceutical applications (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
Safety and Hazards
The compound should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonamide-sensitive enzymes, affecting their catalytic activities. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound may alter gene expression by interacting with transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes in these pathways. Additionally, it may influence metabolite levels by altering the rates of biochemical reactions. The compound’s interactions with enzymes such as sulfonamide-sensitive enzymes play a crucial role in its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its activity and function. For example, it may accumulate in certain cellular compartments, leading to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm may impact metabolic processes .
Eigenschaften
IUPAC Name |
N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQJXMJGWKDFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445180 | |
| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123664-84-6 | |
| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
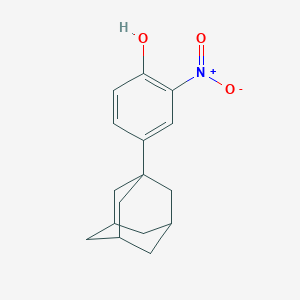
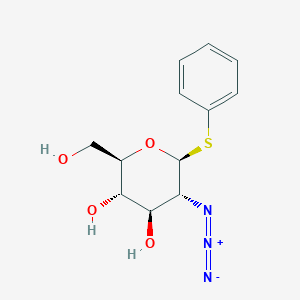


![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
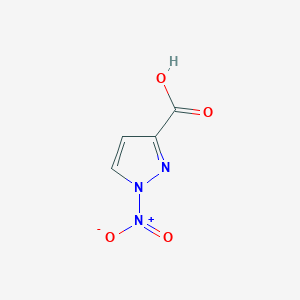
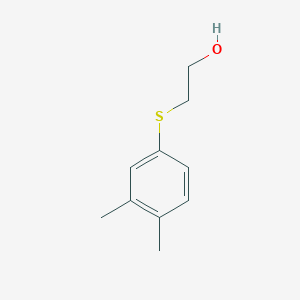
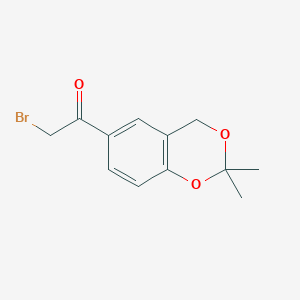
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)


![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)
